

6-Isopropyl-2-methylpyrimidin-4-amine chemical structure and properties

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Compound of Interest

Compound Name: 6-Isopropyl-2-methylpyrimidin-4-amine

Cat. No.: B1317569

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An In-depth Technical Guide to 6-Isopropyl-2-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Isopropyl-2-methylpyrimidin-4-amine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. The pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds, including kinase inhibitors used in oncology. This technical guide provides a comprehensive overview of the chemical structure, properties, a plausible synthetic route, and the predicted spectral characteristics of **6-Isopropyl-2-methylpyrimidin-4-amine**. Furthermore, it explores its potential biological activities, with a focus on its prospective role as a kinase inhibitor, and outlines detailed experimental protocols for its synthesis and biological evaluation.

Chemical Structure and Properties

6-Isopropyl-2-methylpyrimidin-4-amine possesses a core pyrimidine ring substituted with an isopropyl group at the 6-position, a methyl group at the 2-position, and an amine group at the 4-position.

Chemical Structure:

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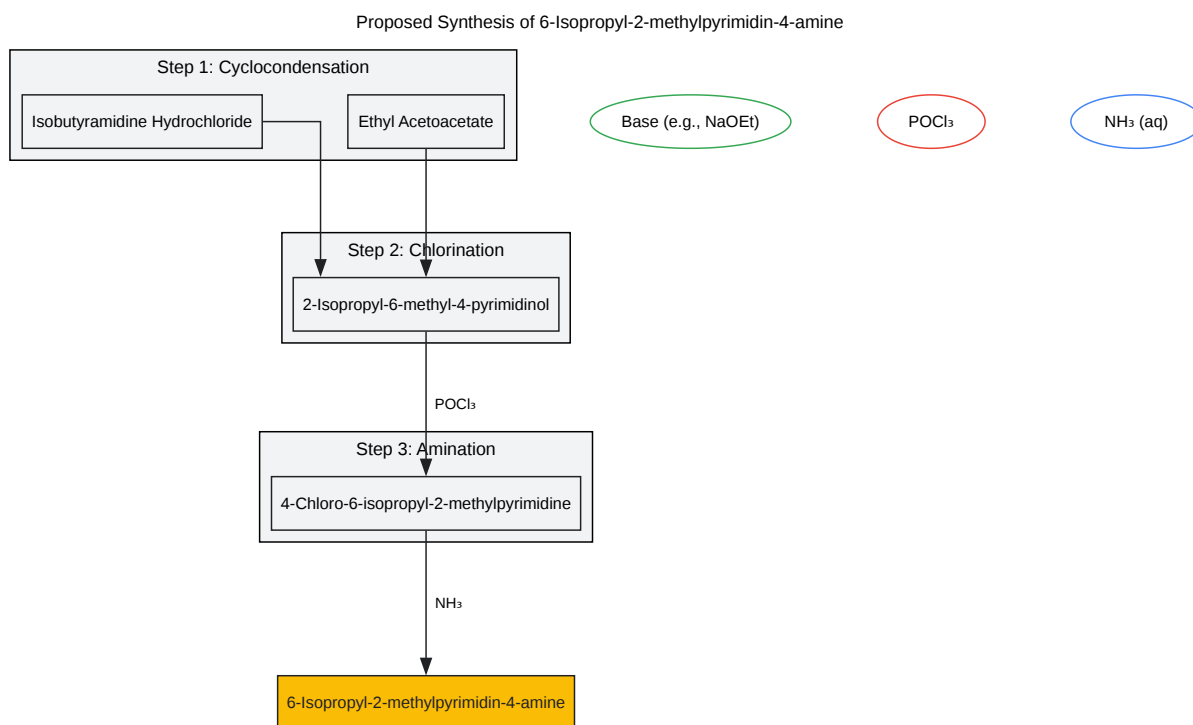
Table 1: Physicochemical Properties of **6-Isopropyl-2-methylpyrimidin-4-amine**

Property	Value	Source
IUPAC Name	6-isopropyl-2-methylpyrimidin-4-amine	N/A
CAS Number	95206-97-6	[1][2]
Molecular Formula	C ₈ H ₁₃ N ₃	[1]
Molecular Weight	151.21 g/mol	[1]
Appearance	Predicted: White to off-white solid	N/A
Boiling Point	256.6 ± 20.0 °C at 760 mmHg	[1]
Density	1.0 ± 0.1 g/cm ³	[1]
Flash Point	132.7 ± 9.0 °C	[1]

Synthesis

A specific, peer-reviewed synthesis of **6-Isopropyl-2-methylpyrimidin-4-amine** is not readily available in the current literature. However, a plausible synthetic route can be proposed based on established pyrimidine synthesis methodologies, particularly the reaction of a β -dicarbonyl compound or its equivalent with an amidine. A potential precursor is 2-isopropyl-6-methyl-4-pyrimidinol, which can be synthesized from isobutyramidine and a β -ketoester. The hydroxyl group can then be converted to an amino group.

Proposed Synthetic Pathway



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Caption: Proposed two-step synthesis of **6-Isopropyl-2-methylpyrimidin-4-amine**.

Experimental Protocols

Step 1: Synthesis of 2-Isopropyl-6-methyl-4-pyrimidinol

- To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add isobutyramidine hydrochloride (1.0 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add ethyl acetoacetate (1.0 eq) dropwise to the reaction mixture.
- Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
- Remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain 2-isopropyl-6-methyl-4-pyrimidinol.

Step 2: Synthesis of 4-Chloro-6-isopropyl-2-methylpyrimidine

- To 2-isopropyl-6-methyl-4-pyrimidinol (1.0 eq), add phosphorus oxychloride (POCl_3) (3-5 eq) slowly at 0 °C.
- Stir the reaction mixture at reflux for 2-3 hours.
- After completion, carefully quench the reaction by pouring it onto crushed ice.
- Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash the organic layer with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-chloro-6-isopropyl-2-methylpyrimidine.

Step 3: Synthesis of **6-Isopropyl-2-methylpyrimidin-4-amine**

- Dissolve 4-chloro-6-isopropyl-2-methylpyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol).

- Add an excess of aqueous ammonia solution.
- Heat the reaction mixture in a sealed tube or under reflux for 12-24 hours.
- Monitor the reaction by TLC.
- After completion, remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **6-isopropyl-2-methylpyrimidin-4-amine**.

Spectral Data (Predicted)

As experimental spectra are not publicly available, the following are predictions based on the chemical structure and known spectral data for similar aminopyrimidine derivatives.

Table 2: Predicted Spectral Data for **6-Isopropyl-2-methylpyrimidin-4-amine**

Technique	Predicted Peaks/Signals
¹ H NMR	δ (ppm): ~6.0-6.5 (s, 1H, pyrimidine C5-H), ~4.5-5.5 (br s, 2H, -NH ₂), ~2.8-3.2 (septet, 1H, -CH(CH ₃) ₂), ~2.3-2.5 (s, 3H, -CH ₃), ~1.2-1.4 (d, 6H, -CH(CH ₃) ₂)
¹³ C NMR	δ (ppm): ~165 (C4), ~163 (C6), ~160 (C2), ~100-105 (C5), ~35 (-CH(CH ₃) ₂), ~25 (-CH ₃), ~22 (-CH(CH ₃) ₂)
IR (cm ⁻¹)	~3300-3100 (N-H stretch), ~2970-2870 (C-H stretch, aliphatic), ~1640 (N-H bend), ~1580, 1480 (C=N, C=C stretch, aromatic)
Mass Spec (EI)	Predicted m/z: 151 (M ⁺), 136 (M ⁺ - CH ₃), 108 (M ⁺ - C ₃ H ₇)

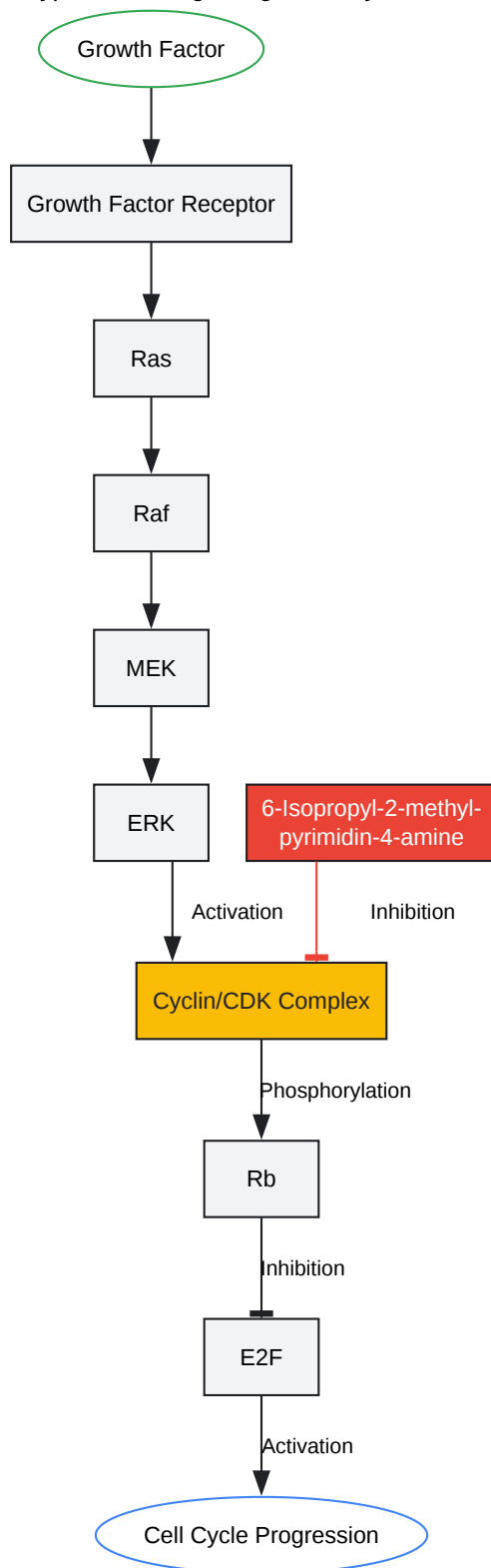
Potential Biological Activity and Signaling Pathways

Substituted pyrimidines are a prominent class of compounds in drug discovery, known to exhibit a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] The 2-aminopyrimidine scaffold, in particular, is a key feature in many kinase inhibitors.

Kinase Inhibition

Given the structural similarities to known kinase inhibitors, **6-isopropyl-2-methylpyrimidin-4-amine** is a candidate for targeting protein kinases. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle.[4] The general structure of many CDK inhibitors involves a heterocyclic core, such as a purine or pyrimidine, that forms hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.

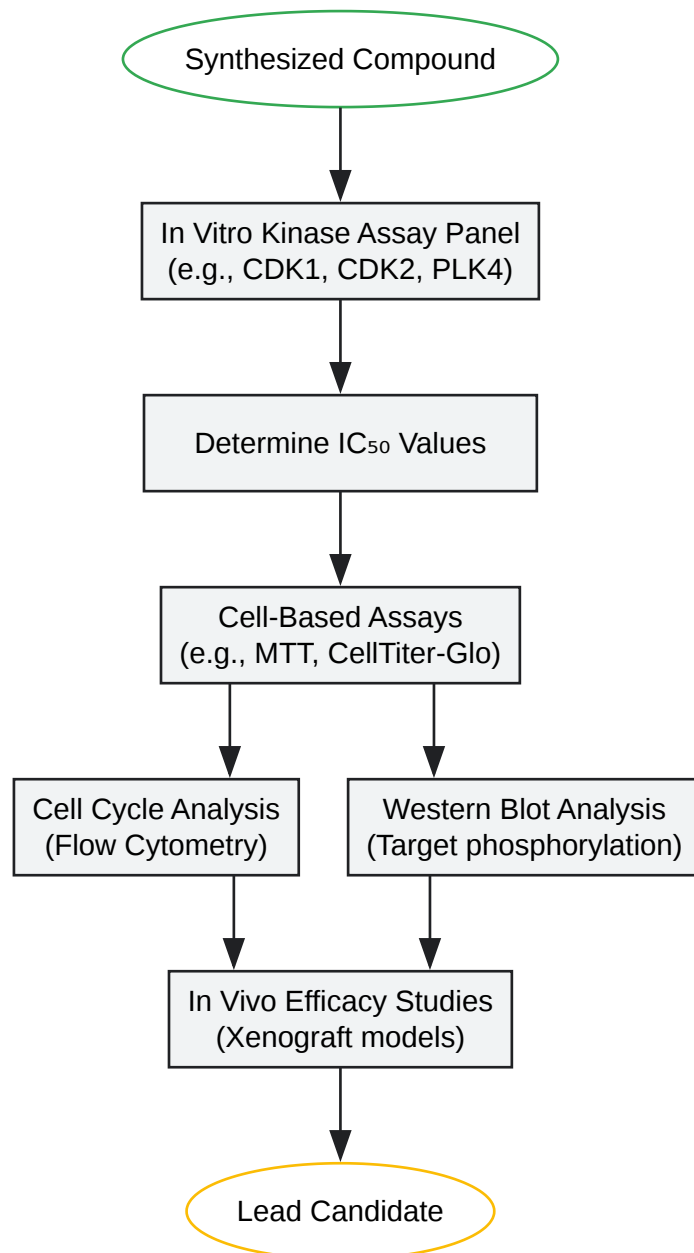
Hypothetical Signaling Pathway Inhibition

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Caption: Hypothetical inhibition of a Cyclin-Dependent Kinase (CDK) by **6-Isopropyl-2-methylpyrimidin-4-amine**, leading to cell cycle arrest.

Proposed Experimental Workflow for Biological Evaluation

Experimental Workflow for Biological Activity Screening



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Caption: A general experimental workflow for evaluating the biological activity of **6-Isopropyl-2-methylpyrimidin-4-amine**.

Detailed Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (e.g., for CDK2/Cyclin A)

- Prepare a stock solution of **6-Isopropyl-2-methylpyrimidin-4-amine** in DMSO.
- Perform serial dilutions of the compound in assay buffer.
- In a 96-well plate, add the kinase (e.g., recombinant human CDK2/Cyclin A), the peptide substrate (e.g., a histone H1-derived peptide), and ATP.
- Add the diluted compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
- Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection method, such as a phosphospecific antibody-based assay (e.g., HTRF, AlphaScreen) or by measuring ATP consumption (e.g., Kinase-Glo).
- Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

- Seed cancer cells (e.g., a panel of cell lines with known kinase dependencies) in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **6-Isopropyl-2-methylpyrimidin-4-amine** for a specified duration (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

6-Isopropyl-2-methylpyrimidin-4-amine is a small molecule with a chemical scaffold that suggests potential as a biologically active agent, particularly as a kinase inhibitor. While specific experimental data for this compound is limited in the public domain, this guide provides a solid foundation for its synthesis and biological characterization. The proposed synthetic route is based on well-established chemical principles, and the outlined experimental protocols offer a clear path for investigating its potential therapeutic applications. Further research is warranted to fully elucidate the pharmacological profile of this promising compound.

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